(2R)-2-amino-4-methoxybutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57906-58-8 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2R)-2-amino-4-methoxybutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 |
InChI Key |
KFHRMMHGGBCRIV-SCSAIBSYSA-N |
Isomeric SMILES |
COCC[C@H](C(=O)O)N |
Canonical SMILES |
COCCC(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2r 2 Amino 4 Methoxybutanoic Acid and Its Derivatives
Chemical Synthesis Approaches
Chemical methods for synthesizing (2R)-2-amino-4-methoxybutanoic acid and its analogs often rely on the transformation of readily available chiral precursors or the use of asymmetric strategies to control the stereochemistry at the α-carbon.
Utilization of Homoserine as a Synthetic Precursor for Derivatives
L-Homoserine serves as a valuable and versatile starting material for the synthesis of various derivatives of 2-amino-4-substituted butanoic acids. Its inherent chirality and functional groups (a primary alcohol and an α-amino acid moiety) allow for straightforward chemical modifications. For instance, L-Homoserine can be a precursor for producing 2,4-dihydroxybutyric acid through a two-step metabolic pathway involving deamination by homoserine transaminase followed by reduction. nih.gov This pathway highlights the potential of using homoserine as a scaffold to generate a variety of functionalized butanoic acid derivatives. nih.gov
Furthermore, synthetic efforts have focused on creating orthogonally protected L-homocysteine and L-2-amino-4-phosphonobutanoic acid from L-homoserine, demonstrating its utility in preparing structurally diverse amino acid analogs. researchgate.net The conversion of homoserine to its derivatives often involves the modification of the side-chain hydroxyl group.
A general scheme for the derivatization of L-homoserine is presented below:
| Starting Material | Reagents/Conditions | Product |
| L-Homoserine | 1. Protection of amino and carboxyl groups2. Activation of hydroxyl group (e.g., mesylation, tosylation)3. Nucleophilic substitution with a methoxy (B1213986) source | Protected this compound |
| L-Homoserine | Homoserine transaminase, OHB reductase | 2,4-dihydroxybutyric acid nih.gov |
Asymmetric Synthetic Strategies
Asymmetric synthesis provides a direct route to enantiomerically pure this compound without relying on chiral starting materials. These methods aim to create the chiral center with a high degree of stereocontrol. One prominent approach is the asymmetric desymmetrization of meso compounds, which can provide access to functionalized chiral building blocks. irb.hr For example, the desymmetrization of cyclic meso-anhydrides catalyzed by natural or modified alkaloids has been successfully employed to prepare enantiomerically pure β- and γ-amino acids. irb.hr
Another powerful technique is the palladium(II)-catalyzed enantioselective C-H arylation of α-aminoisobutyric acid (Aib), which has been used to synthesize chiral α,α-disubstituted α-amino acids with high enantiomeric excess (ee). rsc.org This strategy offers a one-step approach to access diverse amino acid structures. rsc.org While not directly applied to this compound in the provided sources, these asymmetric methods represent the forefront of chiral amino acid synthesis.
Chiral Auxiliary-Mediated Synthesis for Stereocontrol
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. researchgate.net After establishing the desired chirality, the auxiliary is removed. This approach is a robust and well-established method for synthesizing enantiomerically pure compounds, including amino acids. researchgate.netthieme-connect.de
Amino acid esters themselves can serve as versatile chiral auxiliary groups for the asymmetric construction of various nitrogen-containing heterocyclic compounds. thieme-connect.de In the context of synthesizing this compound, a chiral auxiliary could be attached to a glycine-derived substrate. Subsequent alkylation of the resulting enolate with a methoxy-containing electrophile would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Finally, removal of the auxiliary would yield the desired (2R)-amino acid.
An illustrative example of a chiral auxiliary-based synthesis is shown in the table below:
| Step | Description |
| 1 | Attachment of a chiral auxiliary (e.g., an Evans oxazolidinone) to a glycine (B1666218) derivative. |
| 2 | Formation of an enolate using a suitable base. |
| 3 | Diastereoselective alkylation of the enolate with a reagent such as 1-bromo-2-methoxyethane. |
| 4 | Removal of the chiral auxiliary to afford this compound. |
Chemo-Enzymatic and Biocatalytic Synthesis
The use of enzymes in organic synthesis offers several advantages, including high stereoselectivity, mild reaction conditions, and environmental compatibility. Chemo-enzymatic approaches combine the strengths of both chemical and biological catalysis.
Application of Hydrolases and Aldolases in Stereoselective Transformations
Hydrolases and aldolases are powerful biocatalysts for creating stereocenters. nih.govrsc.org Hydrolases, such as lipases and proteases, are widely used for the kinetic resolution of racemic mixtures. nih.gov Aldolases catalyze stereoselective aldol (B89426) additions, forming new carbon-carbon bonds with control over the stereochemistry of the resulting β-hydroxy carbonyl compounds. rsc.org
A notable example is the use of a bi-enzymatic cascade involving an aldolase (B8822740) and an α-transaminase for the synthesis of γ-hydroxy-α-amino acids. rsc.org This recycling cascade provides high stereoselectivity and atom economy. rsc.org While not a direct synthesis of the methoxy derivative, this demonstrates the potential of using aldolases to construct the carbon backbone of amino acids with desired stereochemistry. Similarly, combining aldolases and transaminases has been shown to be effective for synthesizing (S)- or (R)-2-amino-4-hydroxybutanoic acid with excellent enantiomeric excess (>99% ee) and high yields. researchgate.net
Enzymatic Resolution for Enantiomeric Enrichment
Enzymatic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the ability of enzymes to selectively catalyze the transformation of one enantiomer, leaving the other enantiomer unreacted. researchgate.net
A common approach involves the use of hydrolases, such as lipases, to selectively hydrolyze one enantiomer of a racemic ester derivative. researchgate.net For example, Amano lipase (B570770) PS from Burkholderia cepacia has been successfully used for the kinetic resolution of racemic esters of β-phenylalanine. researchgate.net This principle can be applied to the synthesis of this compound. A racemic mixture of an ester of 2-amino-4-methoxybutanoic acid could be subjected to enzymatic hydrolysis, where the enzyme would selectively hydrolyze the (S)-enantiomer, allowing for the separation and isolation of the desired (R)-enantiomer.
The following table summarizes a typical enzymatic resolution process:
| Step | Description |
| 1 | Chemical synthesis of a racemic mixture of an ester of 2-amino-4-methoxybutanoic acid. |
| 2 | Incubation of the racemic ester with a stereoselective hydrolase (e.g., a lipase). |
| 3 | The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid. |
| 4 | Separation of the unreacted (R)-ester from the (S)-acid. |
| 5 | Hydrolysis of the isolated (R)-ester to yield enantiomerically enriched this compound. |
Strategies for Solid-Phase Incorporation into Peptides
The incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS) methodologies is a critical step in the synthesis of its derivatives. This process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. The success of SPPS relies on the strategic use of protecting groups for the α-amino group of the incoming amino acid and any reactive side chains.
The two most common strategies for SPPS are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection schemes. peptide.com The choice between these strategies depends on the desired peptide's characteristics and the sensitivity of the amino acids to the deprotection reagents.
In the context of incorporating this compound, the ether linkage in its side chain is generally stable to the acidic and basic conditions used in both Fmoc and Boc strategies. Therefore, the primary consideration for its incorporation revolves around the protection of its α-amino group.
Fmoc/tBu Strategy
The Fmoc/tBu strategy is often preferred due to its use of milder basic conditions for the removal of the temporary Fmoc protecting group from the α-amino group, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.dealtabioscience.com The permanent side-chain protecting groups, which are tert-butyl based, are removed at the end of the synthesis along with cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.dealtabioscience.com
For the incorporation of this compound using this strategy, the commercially available Fmoc-(2R)-2-amino-4-methoxybutanoic acid is utilized. The general cycle for its incorporation into a peptide chain on a solid support involves the following steps:
Deprotection: The Fmoc group of the N-terminal amino acid on the resin-bound peptide is removed.
Activation and Coupling: The carboxylic acid of Fmoc-(2R)-2-amino-4-methoxybutanoic acid is activated using a coupling reagent. Common activators include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®, or uronium/aminium-based reagents like HBTU, HATU, or TBTU. kennesaw.eduembrapa.br The activated amino acid is then coupled to the deprotected N-terminus of the peptide on the resin.
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the peptide sequence. biosynth.com
Boc/Bzl Strategy
The Boc/Bzl strategy employs the acid-labile Boc group for temporary Nα-protection and typically benzyl-based groups for more permanent side-chain protection. peptide.com The Boc group is removed with a moderately strong acid, such as 50% TFA in dichloromethane (B109758) (DCM). chempep.com The final cleavage from the resin and removal of side-chain protecting groups requires a very strong acid, like hydrogen fluoride (B91410) (HF). chempep.com
To incorporate this compound using this method, Boc-(2R)-2-amino-4-methoxybutanoic acid is used. The synthetic cycle is analogous to the Fmoc strategy but with different deprotection and cleavage reagents. After the deprotection of the Boc group, the resulting TFA salt of the N-terminal amine must be neutralized to the free amine before the next coupling step. peptide.compeptide.com
Solid Supports and Linkers
The choice of solid support and linker is also crucial for the successful synthesis of peptides containing this compound. The linker connects the growing peptide chain to the solid support and its chemistry determines the conditions required for the final cleavage of the peptide from the resin, as well as the C-terminal functionality (acid or amide).
For the synthesis of peptide amides, resins such as Rink Amide resin or PAL (peptide amide linker) resin are commonly used in Fmoc-SPPS. kennesaw.eduthaiscience.info For peptides with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin are typical choices. In Boc-SPPS, Merrifield resin is a classic support for generating C-terminal acids, while MBHA (4-methylbenzhydrylamine) resin is used for peptide amides. chempep.com
Challenges and Considerations
While the methoxy group of this compound is relatively inert, challenges in SPPS can arise from the peptide sequence itself. For instance, the synthesis of long or hydrophobic peptides can lead to aggregation and incomplete reactions. altabioscience.com In such cases, specialized resins, "difficult sequence" protocols, or microwave-assisted SPPS may be employed to improve synthesis efficiency. The synthesis of peptides with repeating sequences of the same amino acid can also be challenging due to the potential for missed couplings and lower yields. kennesaw.edu
Interactive Data Table: Key Reagents and Conditions for SPPS
| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Nα-Deprotection Reagent | 20-40% Piperidine in DMF | 50% TFA in DCM |
| Side-Chain Protection | tBu (tert-butyl) based | Bzl (benzyl) based |
| Final Cleavage Reagent | 95% TFA with scavengers | HF, TFMSA |
| Common Solid Supports (Amide) | Rink Amide, PAL | MBHA |
| Common Solid Supports (Acid) | Wang, 2-Chlorotrityl | Merrifield |
| Common Coupling Reagents | DIC/HOBt, HBTU, HATU, TBTU | DCC/HOBt, HBTU, TBTU |
Enzymatic Biotransformations and Substrate Specificity
Characterization of Enzymes Interacting with (2R)-2-Amino-4-methoxybutanoic Acid Analogs
While direct enzymatic data for this compound is sparse, extensive research on enzymes acting on its structural analogs, particularly D-amino acids like D-methionine, provides significant insights. A key enzyme in this context is D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. wikipedia.orgpnas.org
DAAOs from various organisms have been characterized to determine their substrate specificity. For instance, DAAO from the yeast Rhodotorula gracilis (RgDAAO) and the thermophilic fungus Rasamsonia emersonii (ReDAAO) have been subjects of study. researchgate.netresearchgate.net These enzymes show activity against a range of neutral and hydrophobic D-amino acids. wikipedia.orgresearchgate.net The characterization typically involves determining kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), to quantify the enzyme's affinity and efficiency for different substrates. Human DAAO (hDAAO), for example, shows a preference for hydrophobic and aromatic D-amino acids. frontiersin.org
Another important class of enzymes is the transaminases, which are crucial for synthesizing L-amino acids from their corresponding α-keto acids. researchgate.net The transaminase from Thermus thermophilus (TtAT) has been used in coupled enzyme systems to convert D-amino acids into their L-enantiomers. mdpi.com Furthermore, L-methionine γ-lyase (MGL), a pyridoxal (B1214274) phosphate-dependent enzyme, has been characterized from various bacteria and is noted for its role in the metabolism of methionine and its derivatives. nih.gov However, MGL is specific for L-enantiomers and does not act on D-isomers. nih.gov
Below is a table summarizing the substrate specificities of human D-amino acid oxidase (hDAAO) for various D-amino acid analogs, illustrating the enzyme's preference for certain structures.
Table 1: Substrate Specificity of Human D-Amino Acid Oxidase (hDAAO)
Kinetic parameters for the oxidation of various D-amino acids by hDAAO. The data highlights the enzyme's varied affinity and catalytic efficiency towards different substrates. Data was determined at 25°C and pH 8.5. frontiersin.org
| Substrate | Apparent Km (mM) | Apparent kcat (s-1) | Apparent kcat/Km (s-1M-1) |
|---|---|---|---|
| D-Alanine | 1.8 | 14.0 | 7780 |
| D-Cysteine | 0.7 | 23.0 | 32860 |
| D-Phenylalanine | 1.2 | 62.0 | 51670 |
| D-Proline | 8.8 | 15.0 | 1700 |
| D-Serine | 13.0 | 5.5 | 420 |
| D-Tryptophan | 1.5 | 48.0 | 32000 |
| D-Tyrosine | 1.0 | 70.0 | 70000 |
Investigation of Enzyme Active Site Recognition and Selectivity
The ability of an enzyme to selectively bind and act upon a specific substrate is determined by the three-dimensional architecture of its active site. nih.gov For D-amino acid oxidase (DAAO), the active site is a cavity where the D-amino acid substrate binds in proximity to the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov The enzyme's strict stereoselectivity for D-amino acids over their L-counterparts is a defining feature. nih.gov
Structural studies, including X-ray crystallography, have revealed key amino acid residues that govern substrate recognition in DAAO. pnas.org The active site features a "lid" that can be in an open or closed conformation, influencing substrate entry and product release. frontiersin.org The carboxylate group of the substrate typically forms interactions with positively charged residues, such as arginine, anchoring it in the active site. The specificity for different side chains is dictated by the size, shape, and hydrophobicity of the binding pocket. For instance, in human DAAO, the active site volume is approximately 220 Å3, accommodating small, uncharged D-amino acids. nih.gov In the DAAO from Rhodotorula gracilis, residues like Met213 and Tyr238 are crucial for defining the shape of the active site and interacting with the substrate's side chain. nih.gov The interaction between the substrate and the flavin ring is also critical, often involving π-π stacking interactions with aromatic substrates. frontiersin.org
Mechanistic Studies of Enzymatic Catalysis
The catalytic mechanism of D-amino acid oxidase (DAAO) involves two main stages: a reductive half-reaction and an oxidative half-reaction. pnas.orgrsc.org
Reductive Half-Reaction : In this phase, the D-amino acid substrate binds to the enzyme. The reaction proceeds via a direct hydride transfer from the α-carbon of the amino acid to the N(5) atom of the FAD cofactor. pnas.orgnih.gov This oxidizes the substrate to an imino acid and reduces the FAD to FADH2. This hydride transfer mechanism is supported by high-resolution crystal structures and contrasts with an earlier proposed carbanion mechanism, which would involve an active site base abstracting a proton. pnas.org
Enzyme Engineering for Modified Substrate Scope or Stereoselectivity
To enhance the utility of enzymes in biotechnology, researchers employ protein engineering techniques to alter their natural properties. Rational design and directed evolution are two primary strategies used to modify the substrate scope and stereoselectivity of enzymes like D-amino acid oxidase (DAAO). nih.gov
Rational design involves making specific changes to the enzyme's amino acid sequence based on detailed knowledge of its structure and mechanism. For example, the substrate specificity of DAAO from Rhodotorula gracilis was successfully engineered to accept acidic D-amino acids, which it normally does not oxidize. nih.gov By mutating an active site residue, Met213, to arginine (M213R), the enzyme gained the ability to bind and oxidize D-aspartate, a property characteristic of a different enzyme, D-aspartate oxidase. nih.gov This change introduced a positive charge that could interact favorably with the negatively charged side chain of D-aspartate. nih.gov
Directed evolution and semi-rational design, which involve creating large libraries of enzyme variants and screening for desired traits, have also been highly effective. This approach was used to engineer a DAAO from Rhodotorula taiwanensis to improve its activity towards an unnatural substrate, D-phosphinothricin (D-PPT). nih.gov Through several rounds of mutagenesis focused on the substrate tunnel and pocket, a variant was created with a more than 2000-fold increase in relative activity, achieved by improving both substrate binding and the turnover number. nih.gov Molecular dynamics simulations showed that these mutations reshaped the substrate tunnel, facilitating more efficient catalysis. nih.gov
The table below presents data from an engineering study on pig kidney DAAO (pkDAAO), showing how single mutations can alter specific activity towards different substrates.
Table 2: Relative Specific Activity of Engineered pkDAAO Variants
The activity of wild-type (WT) pkDAAO is set to 100% for each substrate, and the activities of the mutants are shown relative to the WT. This demonstrates how targeted mutations can modulate substrate specificity. plos.org
| Substrate | WT pkDAAO (Relative Activity %) | Y55A Mutant (Relative Activity %) | T56A Mutant (Relative Activity %) |
|---|---|---|---|
| D-Alanine | 100 | 150 | 110 |
| D-Leucine | 100 | 120 | 100 |
| D-Methionine | 100 | 110 | 100 |
| D-Phenylalanine | 100 | 100 | 110 |
| D-Homoserine | 100 | 50 | 100 |
Metabolic Pathways and Interactions in Research Contexts
Metabolic Fate of (2R)-2-Amino-4-methoxybutanoic Acid Analogs in Model Systems
The metabolic fate of amino acid analogs is largely determined by their structural similarity to naturally occurring amino acids, which dictates their recognition and processing by cellular enzymes. Research into analogs of this compound, such as the well-studied L-2-amino-4-methoxy-trans-3-butenoic acid (AMB), provides a window into these processes.
AMB, a toxin produced by the bacterium Pseudomonas aeruginosa, serves as a potent antimetabolite. nih.govnih.govfrontiersin.orgasm.org Its toxicity stems from its ability to inhibit pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, which play crucial roles in various metabolic pathways. frontiersin.org The unsaturated bond in AMB's structure makes it a particularly effective inhibitor. nih.gov Studies on the metabolic fate of AMB in the amoeba Acanthamoeba castellanii have shown that it can inhibit growth and induce encystment, highlighting its potential as a virulence factor. nih.gov
The degradation of amino acids in microorganisms typically involves deamination, transamination, and decarboxylation reactions. numberanalytics.comnumberanalytics.com The resulting keto-acids can then enter central metabolic pathways, such as the citric acid cycle, to be used for energy production or as precursors for other biomolecules. numberanalytics.com While specific studies on the complete catabolic pathway of this compound are limited, it is plausible that it would undergo similar enzymatic transformations. The presence of the methoxy (B1213986) group, however, may influence the rate and specificity of these reactions.
A study on the synthesis and properties of 2-amino-4-(trifluoromethoxy)butanoic acid, another analog, established it as a promising counterpart to natural aliphatic amino acids, suggesting its potential to be recognized and metabolized by cellular machinery. nih.gov The metabolic fate of such synthetic amino acids is a growing area of research, with implications for drug development and biotechnology. wikipedia.org
Role as a Metabolic Intermediate in Microorganisms
Non-proteinogenic amino acids can serve as important metabolic intermediates in various microbial pathways, particularly in the biosynthesis of secondary metabolites. frontiersin.org The production of AMB by Pseudomonas aeruginosa provides a clear example of a related compound acting as a key intermediate.
The biosynthesis of AMB is a complex process involving a five-gene cluster that encodes non-ribosomal peptide synthetases (NRPSs) and other modifying enzymes. nih.govnih.govasm.org The pathway begins with the assembly of a tripeptide precursor on a thiotemplate. nih.govnih.gov This precursor then undergoes a series of enzymatic modifications, including the action of iron(II)/α-ketoglutarate-dependent oxygenases, to yield the final AMB molecule. nih.govfrontiersin.org This intricate biosynthetic machinery highlights the specialized metabolic capabilities of microorganisms to produce unique and often bioactive compounds.
While there is no direct evidence of this compound itself being a natural metabolic intermediate, its structural similarity to homoserine suggests potential connections to amino acid metabolic networks. researchgate.net Homoserine is a key intermediate in the biosynthesis of several essential amino acids, including methionine, threonine, and isoleucine. It is conceivable that in certain microorganisms, or through engineered metabolic pathways, this compound could be synthesized from or converted into intermediates of these pathways. Research into the enzymatic synthesis of related compounds, such as (S)- and (R)-2-amino-4-hydroxybutanoic acid, demonstrates the feasibility of biocatalytic routes to such molecules. researchgate.net
Contribution to Carbon and Nitrogen Metabolism in Microbial Communities
Amino acids are fundamental to the carbon and nitrogen cycles in microbial communities, serving as both building blocks for biomass and as energy sources. numberanalytics.comcdnsciencepub.comfrontiersin.org The utilization of single amino acids as the sole source of carbon and nitrogen is a common trait among many soil bacteria, demonstrating their metabolic versatility. cdnsciencepub.com
Pseudomonas species, in particular, are known to utilize a wide range of amino acids for growth. nih.govnih.govcapes.gov.br Studies on Pseudomonas aeruginosa have shown that under conditions of carbon or nitrogen starvation, the transport and catabolism of certain amino acids are upregulated to ensure survival. nih.govnih.gov This metabolic flexibility allows these bacteria to thrive in diverse and often nutrient-limited environments.
Non-proteinogenic amino acids, including analogs of this compound, can also be integrated into these metabolic networks. When degraded, the carbon skeleton of the amino acid can be funneled into central carbon metabolism, while the amino group provides a source of nitrogen for the synthesis of other nitrogen-containing compounds. frontiersin.org The specific pathways and efficiencies of this utilization would depend on the enzymatic capabilities of the individual microorganisms within the community.
Investigation of Metabolic Heterogeneity in Cellular Systems
Metabolic heterogeneity, the variation in metabolic activity among individual cells within a population, is a crucial factor in the development and treatment of diseases like cancer and in the functioning of microbial communities. nih.govdovepress.com Amino acid metabolism is a key area where this heterogeneity is observed, with cancer cells, for example, often exhibiting a reprogrammed metabolism characterized by an increased reliance on certain amino acids like glutamine. nih.govnih.gov
Synthetic amino acid analogs, particularly those labeled with isotopes, are powerful tools for investigating this metabolic heterogeneity. By tracing the uptake and metabolic fate of these analogs in individual cells, researchers can gain insights into the specific metabolic pathways that are active and how they differ between cells. While there are no specific reports found on the use of this compound for this purpose, the principle has been demonstrated with other synthetic amino acids.
For instance, the development of novel non-proteinogenic amino acids for use in synthetic biology and for probing metabolic pathways is an active area of research. wikipedia.orgfrontiersin.org These synthetic amino acids can be designed to have specific properties that make them suitable as probes, such as being fluorescent or containing a heavy isotope for detection by mass spectrometry. The ability to introduce these "unnatural" building blocks into cellular systems opens up new avenues for understanding and engineering metabolic networks. wikipedia.org The study of how cancer cells utilize various amino acids and the development of small-molecule inhibitors that target these metabolic pathways are promising areas of therapeutic research. mdpi.com
Analytical Methodologies for Research and Characterization
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of (2R)-2-amino-4-methoxybutanoic acid, enabling its separation from other compounds and its own stereoisomer. High-performance liquid chromatography (HPLC) and hydrophilic interaction liquid chromatography (HILIC) are two of the most powerful and widely used techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-performance liquid chromatography (HPLC) is an indispensable tool for assessing the chemical and chiral purity of amino acids and their derivatives. phenomenex.com For chiral compounds like this compound, determining the enantiomeric excess (ee) is critical, as the biological activity of enantiomers can differ significantly. sigmaaldrich.com
Chiral HPLC methods often utilize chiral stationary phases (CSPs) that can differentiate between enantiomers. phenomenex.comsigmaaldrich.com Polysaccharide-based CSPs are commonly employed for the enantioseparation of N-FMOC protected α-amino acids under reversed-phase conditions. phenomenex.com The selection of the appropriate chiral column and mobile phase is crucial for achieving optimal separation. For instance, a "hybrid" pi-electron donor–acceptor based stationary phase, (R, R) Whelk-01, has been shown to be effective for the enantiomeric separation of similar compounds. researchgate.net The mobile phase composition, including the type and concentration of the organic modifier and any additives, plays a significant role in the chromatographic efficiency and resolution between enantiomers. researchgate.net
The determination of enantiomeric excess is often performed using a validated chiral HPLC method. Such methods are designed to be precise, accurate, and robust, with defined limits of detection (LOD) and quantification (LOQ) for the undesired enantiomer. researchgate.net For example, in the analysis of a similar compound, the LOD and LOQ for the (S) enantiomer were found to be 0.3 and 1.0 μg/mL, respectively. researchgate.net
Table 1: Example Parameters for Chiral HPLC Method Development
| Parameter | Example Condition | Reference |
| Column | (R, R) Whelk-01 (250×4.6mm, 5μm) | researchgate.net |
| Mobile Phase | 2-propanol and TFA in a suitable solvent | researchgate.net |
| Detection | UV at a specific wavelength | beilstein-journals.org |
| Resolution | >2.5 between enantiomers | researchgate.net |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolite Profiling
Hydrophilic interaction liquid chromatography (HILIC) is a powerful separation technique that is particularly well-suited for the analysis of polar compounds like amino acids, which are often poorly retained on traditional reversed-phase liquid chromatography (RPLC) columns. nih.gov17img.cn HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, creating a water-enriched layer on the stationary phase surface that facilitates the retention of hydrophilic analytes. halocolumns.com
This technique is highly compatible with mass spectrometry (MS), making HILIC-MS a valuable tool for metabolomics studies. nih.govnih.gov HILIC allows for the separation of a wide range of polar metabolites, including amino acids, sugars, and organic acids, from complex biological samples. researchgate.netnih.gov The separation mechanism in HILIC is based on the partitioning of the analyte between the bulk mobile phase and the aqueous layer on the stationary phase. halocolumns.com The elution order is generally determined by the polarity of the analytes, with more polar compounds being more strongly retained. mdpi.com
The choice of HILIC column and mobile phase conditions, such as the type of organic solvent, buffer concentration, and pH, are critical for achieving optimal separation. halocolumns.comthermofisher.com For instance, a study on underivatized amino acids found that a 10 mM ammonium (B1175870) formate (B1220265) buffer concentration provided a good balance between resolution and signal-to-noise ratio. halocolumns.com
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry is a highly sensitive and selective analytical technique used for the identification and quantification of compounds. When coupled with a chromatographic separation method like LC, it provides a powerful tool for analyzing complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the detection and quantification of amino acids and their derivatives in various matrices. nih.govnih.gov This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. nih.gov For polar compounds like this compound, HILIC is often the preferred chromatographic method to couple with MS. nih.gov
The use of MS as a detector offers significant advantages over traditional UV detection, as it does not require the analyte to have a chromophore and can provide structural information through fragmentation analysis (MS/MS). thermofisher.comnih.gov This is particularly beneficial for the analysis of underivatized amino acids. thermofisher.com In a typical LC-MS workflow, the analytes are separated on a chromatographic column and then introduced into the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is measured. nih.gov
For quantitative analysis, a specific ion (quantifier ion) is monitored for each analyte. The identity of the analyte can be further confirmed by monitoring one or more of its fragment ions (qualifier ions) generated through MS/MS. bath.ac.uk The development of a robust LC-MS method involves optimizing various parameters, including the chromatographic conditions (column, mobile phase, flow rate) and the mass spectrometer settings (ionization mode, collision energy). thermofisher.combath.ac.uk
Table 2: Example LC-MS Parameters for Amino Acid Analysis
| Parameter | Example Condition | Reference |
| Chromatographic Column | HILIC-Z 2.1 x 100 mm, 2.7 µm | bath.ac.uk |
| Mobile Phase A | H2O with 0.1% formic acid | bath.ac.uk |
| Mobile Phase B | 20 mM ammonium formate (pH 3) in 90% acetonitrile | bath.ac.uk |
| Flow Rate | 0.5 mL/min | bath.ac.uk |
| Detection | ESI-QTOF | bath.ac.uk |
Applications in Metabolomics Studies (e.g., HILIC-MS)
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on advanced analytical platforms like HILIC-MS to profile polar metabolites. nih.govnih.govnih.gov This approach is instrumental in identifying metabolic changes associated with various physiological or pathological states. nih.gov Amino acids and their derivatives are key players in numerous metabolic pathways, and their altered levels can serve as potential biomarkers for diseases. nih.govnih.gov
HILIC-MS enables the simultaneous detection and quantification of a large number of polar metabolites in a single analytical run, providing a comprehensive snapshot of the metabolome. nih.govnih.gov In metabolomics studies, untargeted approaches aim to detect as many metabolites as possible to identify significant differences between sample groups, while targeted approaches focus on the accurate quantification of a predefined set of metabolites. nih.govnih.gov
The data generated from HILIC-MS-based metabolomics experiments are typically complex and require sophisticated data analysis techniques, such as multivariate statistical analysis, to identify patterns and potential biomarkers. nih.gov For example, studies have successfully used HILIC-MS to differentiate between healthy individuals and patients with conditions like breast cancer and type 2 diabetes based on their plasma amino acid profiles. nih.govnih.gov The combination of HILIC for separating polar compounds and high-resolution mass spectrometry for accurate mass measurements and structural elucidation is a powerful strategy in modern metabolomics research. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure and dynamics of chemical compounds. nih.govnih.gov It is a valuable tool for the structural elucidation and quantitative analysis of this compound. nih.gov
One-dimensional (1D) proton (¹H) NMR is commonly used for purity assessment and the identification of potential impurities. nih.gov The chemical shifts, coupling constants, and signal multiplicities in a ¹H NMR spectrum provide a unique fingerprint of the molecule, allowing for the confirmation of its structure. For quantitative NMR (qNMR), an internal standard with a known concentration is added to the sample, and the concentration of the analyte is determined by comparing the integral of its signal to that of the internal standard. nih.gov qNMR is known for its accuracy and precision, often comparable to chromatography-based methods, with the advantage of simpler sample preparation. nih.gov
Stereochemical Analysis Techniques (e.g., Chiral HPLC, Chiral TLC)
The stereochemical analysis of this compound, also known as O-methylhomoserine or methoxinine, is crucial for determining its enantiomeric purity. This is particularly important in contexts where the biological activity is specific to one enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Thin-Layer Chromatography (TLC) are powerful techniques for separating and quantifying the enantiomers of such chiral compounds.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone for the enantioseparation of amino acids and their derivatives. The separation can be achieved through two main strategies: direct and indirect methods.
Direct Chiral HPLC
Direct methods involve the use of a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. For amino acids like 2-amino-4-methoxybutanoic acid, several types of CSPs are applicable:
Polysaccharide-based CSPs: These are widely used and are based on cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.
Macrocyclic Glycopeptide-based CSPs: Antibiotics like teicoplanin and vancomycin, when bonded to silica, create highly effective CSPs for the separation of underivatized amino acids. sigmaaldrich.com These phases are particularly advantageous as they can operate in reversed-phase, normal-phase, and polar organic modes, offering great flexibility in method development. sigmaaldrich.com The separation is based on the formation of inclusion complexes and multiple hydrogen bonding interactions. For many amino acids, the D-enantiomer is more strongly retained on these types of phases. sigmaaldrich.com
Ligand-Exchange CSPs: This technique involves a CSP that contains a chiral ligand, typically an amino acid or a derivative, complexed with a metal ion, most commonly copper(II). nih.gov The enantiomers of the analyte displace the mobile phase ligand and form ternary diastereomeric complexes with the stationary phase, which differ in their stability and thus have different retention times. nih.gov This method is highly effective for the separation of α- and β-amino acids. nih.govscas.co.jp
Crown Ether-based CSPs: Chiral crown ethers are also utilized for the enantioseparation of amino compounds, including amino acids.
Indirect Chiral HPLC
Indirect methods involve the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column. Common chiral derivatizing agents for amino acids include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its variants.
While no specific data tables for the chiral HPLC separation of this compound were found in the provided search results, the following table illustrates typical data that would be generated in such an analysis, based on separations of other amino acids.
Table 1: Illustrative Chiral HPLC Separation Data for Amino Acid Enantiomers
| Chiral Stationary Phase | Mobile Phase | Analyte (Example) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Separation Factor (α) | Resolution (Rs) |
|---|---|---|---|---|---|---|
| Chirobiotic T | Methanol/Water (60:40, v/v) | Alanine | 5.6 | 7.2 | 1.29 | 2.1 |
| Crownpak CR(+) | Acetonitrile/Water/TFA | Phenylalanine | 8.9 | 10.5 | 1.18 | 1.9 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Chiral Thin-Layer Chromatography (TLC)
Chiral TLC offers a simpler and often faster alternative to HPLC for the qualitative and semi-quantitative analysis of enantiomers. Similar to HPLC, both direct and indirect methods are employed.
Direct Chiral TLC
In direct chiral TLC, the separation is achieved by using either a chiral stationary phase or a chiral mobile phase additive.
Chiral Stationary Phases: Commercially available TLC plates with a chiral selector coated or bonded to the silica gel can be used. Ligand-exchange is a common principle, where the plate is impregnated with a chiral ligand and a metal salt (e.g., copper(II) acetate). The enantiomers form diastereomeric complexes with the chiral selector on the plate, leading to different Rf values.
Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase. As the mobile phase moves up the achiral plate, it carries the chiral selector, which then interacts with the enantiomers of the analyte spotted on the plate, forming transient diastereomeric complexes in the mobile phase. This differential interaction leads to the separation of the enantiomers.
Indirect Chiral TLC
This method involves the derivatization of the racemic mixture with a chiral derivatizing agent, similar to the indirect HPLC approach. The resulting diastereomers are then separated on a conventional achiral TLC plate.
No specific Rf values or detailed experimental conditions for the chiral TLC separation of this compound enantiomers were found in the provided search results. However, the principles described are generally applicable to amino acids.
Table 2: Illustrative Chiral TLC Separation Data for Amino Acid Enantiomers
| Method | Stationary Phase | Chiral Selector/Derivatizing Agent | Mobile Phase (Example) | Rf - Enantiomer 1 | Rf - Enantiomer 2 |
|---|---|---|---|---|---|
| Direct (Chiral Stationary Phase) | Silica gel impregnated with L-proline and Cu(II) | L-proline | Acetonitrile/Water/Methanol | 0.45 | 0.55 |
| Direct (Chiral Mobile Phase Additive) | Silica gel | β-Cyclodextrin in mobile phase | Ethanol/Water/Acetic Acid | 0.60 | 0.68 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Chemical Modifications and Derivatization Strategies for Research Probes
Synthesis of Modified Analogs for Structure-Activity Relationship Studies
The systematic modification of the (2R)-2-amino-4-methoxybutanoic acid scaffold is a fundamental approach to understanding its structure-activity relationships (SAR). By synthesizing a variety of analogs, researchers can probe the specific structural features that are critical for its biological activity. These studies often involve alterations at the carboxylic acid, the amino group, and the methoxybutyl side chain.
Key modifications and the rationale behind them are summarized in the table below:
| Modification Site | Type of Modification | Rationale |
| Carboxylic Acid | Esterification, Amidation | To investigate the importance of the negative charge for biological interactions and to enhance cell permeability. |
| Amino Group | Acylation, Alkylation | To probe the necessity of the primary amine for receptor binding or enzymatic recognition. |
| Side Chain | Homologation, Chain branching, Introduction of aromatic rings | To explore the optimal length and steric requirements of the side chain for biological activity. |
| Methoxy (B1213986) Group | O-demethylation, Replacement with other alkoxy groups or bioisosteres | To determine the role of the methoxy group in binding and to modulate metabolic stability. |
These synthetic efforts have led to the identification of key pharmacophoric elements and have guided the design of more potent and selective compounds.
Development of Fluoro-Analogs as Bioisosteres for Research Applications
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. In the context of this compound, the development of fluoro-analogs has been a key area of investigation. Fluorine's small size and high electronegativity make it an excellent bioisostere for a hydrogen atom or a hydroxyl group.
Strategic incorporation of fluorine at various positions on the butoxy side chain has been explored. For instance, replacement of one or more hydrogen atoms with fluorine can significantly alter the electronic properties of the molecule and influence its interaction with biological targets. The synthesis of these fluoro-analogs often requires specialized fluorination reagents and multi-step synthetic sequences.
Preparation of Labeled Compounds for Tracing Metabolic Pathways
To understand the in vivo fate of this compound, isotopically labeled versions of the compound are indispensable tools. These labeled compounds, typically incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes like carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), allow for the tracing of its absorption, distribution, metabolism, and excretion (ADME) pathways.
The synthesis of these labeled compounds is a meticulous process, often starting from commercially available labeled precursors. The position of the isotopic label is crucial and is strategically chosen to be on a part of the molecule that is metabolically stable, ensuring that the label remains with the core structure throughout its metabolic journey. These labeled molecules are essential for quantitative bioanalysis using techniques like mass spectrometry and for imaging studies.
Design of Peptidomimetics and Other Bioconjugates
To enhance the therapeutic potential and to probe the biological interactions of this compound, researchers have focused on designing peptidomimetics and other bioconjugates. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability.
Incorporating this compound into peptide sequences can confer unique conformational properties to the resulting peptidomimetic. Furthermore, bioconjugation of this amino acid to other molecules, such as targeting ligands or imaging agents, can create multifunctional probes for a variety of research applications. These strategies aim to deliver the amino acid to specific tissues or cells and to visualize its distribution in living organisms.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used for (2R)-2-amino-4-methoxybutanoic acid, and what challenges arise during deprotection?
- Answer: Synthesis typically employs peptide coupling strategies, with challenges centered on selective deprotection. For example, C-terminal deprotection under acidic conditions (e.g., trifluoroacetic acid) achieves high yields (>85%), while N-terminal deprotection often produces complex mixtures due to side reactions. Optimizing protecting groups (e.g., tert-butoxycarbonyl) and using mild acidic conditions are critical .
Q. Which analytical techniques are essential for confirming stereochemical integrity and purity?
- Answer: Chiral HPLC resolves enantiomeric purity, while ¹H/¹³C NMR confirms the (2R) configuration and methoxy group positioning. Mass spectrometry validates molecular weight. These methods are critical for avoiding stereochemical ambiguities, as demonstrated in studies of related dipeptides .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Answer: Contradictions may stem from assay variability or impurities. Strategies include:
- Standardizing assay conditions (pH, temperature).
- Cross-validating purity via HPLC and MS.
- Comparing bioactivity with structural analogs (e.g., 4-methoxybutanoic acid derivatives) to isolate functional group contributions .
Q. What experimental design considerations are critical for studying metabolic stability?
- Answer: Key factors include:
- Simulating physiological conditions (e.g., plasma stability assays at pH 7.4).
- Using isotopically labeled analogs (e.g., ¹³C-methoxy) to track metabolic pathways.
- Assessing enzyme susceptibility via liver microsome models. Methoxy-substituted analogs often exhibit enhanced hydrolytic stability compared to hydroxylated counterparts .
Q. How do solvent polarity and temperature gradients influence synthetic yield in solid-phase peptide synthesis (SPPS)?
- Answer: Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while low temperatures (0–4°C) minimize racemization. Optimizing solvent systems (DMF/DCM mixtures) and maintaining temperatures <10°C improve yields by 20–30% in related dipeptide syntheses .
Q. What strategies optimize the incorporation of this compound into peptide chains without racemization?
- Answer: Use coupling reagents like HATU or DCC with additives (e.g., HOAt) to enhance efficiency. Pre-activation of the amino acid and maintaining a pH >8.5 during coupling reduce racemization risks, as shown in aziridine-containing dipeptide studies .
Methodological Guidance
- Handling Safety: Wear protective gear (gloves, goggles) and avoid skin contact. Waste must be segregated and disposed via certified hazardous waste protocols .
- Structural Analog Design: Compare functional group positioning (e.g., methoxy vs. hydroxyl groups) to predict solubility and bioactivity. For instance, 4-methoxybutanoic acid’s simplicity contrasts with the target compound’s stereochemical complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
